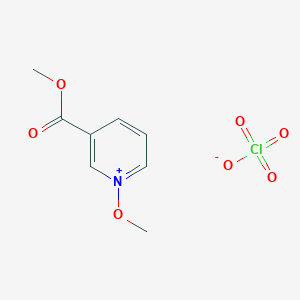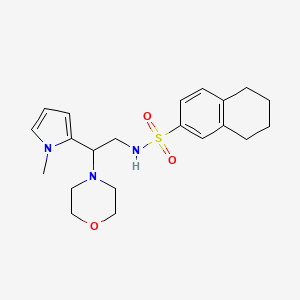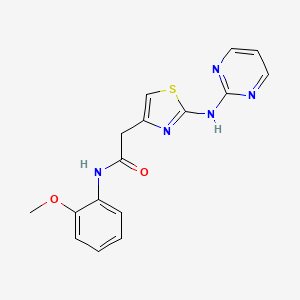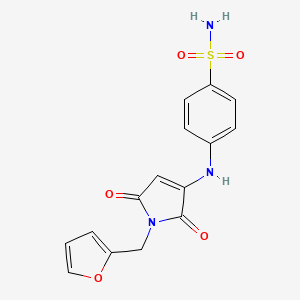
N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The compound and its derivatives are considered multi-target ligands, which means they can interact with multiple biological targets .
Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been analyzed using techniques such as NMR, FTIR, and elemental analysis . These techniques provide detailed information about the molecular structure and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives have been analyzed using various techniques . Unfortunately, the specific physical and chemical properties of the compound were not found in the available resources.Scientific Research Applications
Antimicrobial Applications
Derivatives incorporating the thiazole ring, similar in structure to "N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide," have demonstrated promising antimicrobial properties. For example, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, indicating their potential for therapeutic interventions against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Research into benzothiazole derivatives, which share a common scaffold with "this compound," has unveiled their potential as anticancer agents. Studies have found that certain benzothiazole acylhydrazones exhibit probable anticancer activity, motivating the synthesis of new compounds to investigate their efficacy against various cancer cell lines (Osmaniye et al., 2018).
Antihypertensive and α-Blocking Agents
Thiazole derivatives have also been explored for their potential antihypertensive α-blocking activity. Synthesized compounds starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate have demonstrated good antihypertensive α-blocking activity and low toxicity, suggesting their utility in developing treatments for hypertension (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Kinase Inhibitor Applications
The application of thiazole derivatives in synthesizing kinase inhibitors, like Nintedanib and Hesperadin, indicates the potential of "this compound" derivatives in treating diseases associated with kinase activity. These compounds have been synthesized using efficient methodologies, yielding products that exhibit promising biological activities (Marek, Váňa, Svoboda, & Hanusek, 2021).
Future Directions
The data revealed that most of the derivatives of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that these compounds have potential for future research and development in the field of drug discovery .
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCGTACDLUARFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757958.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2757959.png)
![N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide](/img/structure/B2757961.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)




![1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2757971.png)
![6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2757972.png)
![N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide](/img/structure/B2757976.png)
![N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B2757977.png)

